molecular formula C19H22N6O B2746978 (2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946297-89-8

(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

Cat. No. B2746978
CAS RN: 946297-89-8
M. Wt: 350.426
InChI Key: FODGBRXCBFDLEZ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine, also known as DPA, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Pteridine Studies and Chemical Synthesis

Albert and Mizuno (1973) investigated the self-condensation of some methylpteridines, providing insights into reactions with nucleophiles, which are crucial for understanding the chemical behavior and potential applications of pteridine derivatives, including (2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine. This research contributes to the fundamental knowledge on synthesizing and manipulating pteridine-based compounds for various scientific applications (Albert & Mizuno, 1973).

Copper Catalyzed Amination

Lu and Twieg (2005) found that copper catalyzed amination of halothiophenes, demonstrating the potential for applying copper-catalyzed processes in synthesizing complex amines, including those related to pteridine compounds. This method's compatibility with various functional groups suggests its usefulness in synthesizing (2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine derivatives for specialized applications (Lu & Twieg, 2005).

Analytical and Synthetic Methods

The synthesis and potential applications of thiazoles as corrosion inhibitors highlight the versatility of pteridine derivatives in materials science, particularly in protecting metals from corrosion. Farahati et al. (2019) demonstrated that thiazole derivatives exhibit significant corrosion inhibition, suggesting that similar pteridine compounds, including (2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine, could be explored for corrosion protection applications (Farahati et al., 2019).

Ligand Efficiency in Catalytic Reactions

Kim et al. (2018) investigated highly active catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands, including 4-aminopyridine, which demonstrated exceptional efficiency. This research underscores the potential of using pteridine and its derivatives as ligands or catalysts in polymer synthesis, indicating possible applications for (2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine in developing novel polymers with specific properties (Kim et al., 2018).

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGBRXCBFDLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

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